1-Bromo-2-cyclobutoxy-benzene
Description
1-Bromo-2-cyclobutoxy-benzene is a brominated aromatic compound characterized by a cyclobutoxy substituent at the ortho position relative to the bromine atom.
Properties
IUPAC Name |
1-bromo-2-cyclobutyloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNPAENULHRFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-cyclobutoxy-benzene can be synthesized through several methods. One common approach involves the bromination of 2-cyclobutoxy-benzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial to minimize by-products and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-cyclobutoxy-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclobutoxy-benzene derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclobutoxy-benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Cyclobutoxy-benzene derivatives with different oxidation states.
Reduction: Cyclobutoxy-benzene.
Scientific Research Applications
1-Bromo-2-cyclobutoxy-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclobutoxy-benzene involves its interaction with specific molecular targets and pathways. The bromine atom and cyclobutoxy group play crucial roles in determining the compound’s reactivity and binding affinity. The compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The table below highlights key structural differences and similarities between 1-bromo-2-cyclobutoxy-benzene and related compounds:
Key Observations:
- Cyclobutoxy vs.
- Electron Effects : Bromine’s electron-withdrawing nature is moderated by the cyclobutoxy group’s electron-donating character, contrasting with compounds like 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene, where nitro and fluorine groups amplify electron withdrawal .
Physicochemical Properties
- Solubility: Cyclobutoxy-substituted compounds may exhibit lower polarity compared to nitro- or fluoro-substituted analogs, reducing solubility in polar solvents.
- Reactivity : The cyclobutoxy group’s steric bulk may hinder electrophilic aromatic substitution (EAS) at the ortho position, whereas methoxy or nitro groups in analogs like facilitate EAS at para positions.
Biological Activity
1-Bromo-2-cyclobutoxy-benzene (CAS No. 1350640-81-1) is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a bromine atom substituted at the 1-position of a benzene ring, with a cyclobutoxy group attached at the 2-position. Its molecular formula is C10H11BrO, indicating a combination of aromatic and aliphatic characteristics that may influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural features to this compound exhibit antimicrobial activity. For instance, studies on bromo-substituted phenolic compounds have shown effectiveness against various bacterial strains. The presence of the bromine atom is thought to enhance the lipophilicity of the molecule, facilitating membrane penetration and subsequent antimicrobial action .
The proposed mechanism involves the disruption of microbial cell membranes, leading to increased permeability and cell lysis. This is supported by findings from related compounds where halogen substitution plays a critical role in enhancing biological efficacy .
Study 1: Antibacterial Activity
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results suggest potential applications in developing new antibacterial agents .
Study 2: Cytotoxic Effects
Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value of 25 µM after 48 hours of exposure. This indicates that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
